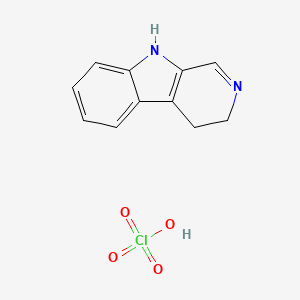

4,9-dihydro-3H-beta-carboline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,9-dihydro-3H-beta-carboline is a useful research compound. Its molecular formula is C11H11ClN2O4 and its molecular weight is 270.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Research Applications

4,9-dihydro-3H-beta-carboline serves as a building block in the synthesis of complex heterocyclic compounds. It is also studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Research explores its potential therapeutic effects, including its role as a ligand for various receptors. In industry, it is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Antiplasmodial Activity of β-Carboline Derivatives

Increasing resistance to available antimalarial drugs has led to the exploration of new compounds, with the β-carboline moiety being an important scaffold for antimalarial drug discovery . A study explored the antimalarial activity of a β-carboline derivative ((1R,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate) alone in vitro against Plasmodium falciparum and in vivo in combination therapy with artesunate against Plasmodium berghei . The compound inhibited both 3D7 and RKL-9 strains of P. falciparum with half-maximal inhibitory concentration (IC50) < 1 μg/mL .

In vivo studies tested the compound in combination with artesunate at different doses. A lower dose of artesunate (4 mg/kg) with the compound (100 mg/kg) resulted in 90.89% chemosuppression on day 5, but parasite recrudescence led to the death of treated mice by day 20. However, when administered with a higher dose of artesunate (50 mg/kg), a considerable reduction in parasitemia levels was observed, with 99.69% chemosuppression on day 5, and complete parasite clearance was observed in the surviving mice with no recrudescence .

Harmine: A Beta-Carboline Alkaloid

Harmine, a beta-carboline alkaloid, exhibits various pharmacological activities, including antimicrobial, antifungal, antitumor, cytotoxic, antiplasmodial, antioxidant, antimutagenic, antigenotoxic, and hallucinogenic properties . It interacts with gamma-aminobutyric acid type A and monoamine oxidase A or B receptors, enhances insulin sensitivity, and produces a vasorelaxant effect. Additionally, harmine prevents bone loss by suppressing osteoclastogenesis .

Harmine has several potential molecular targets, including cyclin-dependent kinases (CDK1, 2, and 5), MAO A, 5-HT2A, and imidazoline receptors I1 and I2 sites . It is a potent inhibitor of dual-specificity tyrosine-phosphorylation regulated kinase (DYRK) and has demonstrated antidepressant-like actions in rodents, as well as anxiolytic and anti-tumor potential in vitro and in vivo . Harmine also inhibits breast cancer resistance protein (BCRP) in a BCRP-overexpressing breast cancer cell line MDA-MB-231 and has shown inhibitory effects on cell proliferation against various human carcinoma cells .

Inhibition of Human Organic Cation Transporters

化学反应分析

Functional Group Transformations

2.1 Oxidation Reactions

-

DDQ Oxidation :

-

Potassium Permanganate (KMnO₄) :

-

Process : Oxidation of hydroxylated derivatives (e.g., 4,9-dihydro-3H-beta-carbolin-6-ol).

-

Conditions : Acidic or basic media.

-

Product : Oxidized derivatives with altered functional groups.

-

2.2 Photo-Oxidation

-

Process : Regioselective photo-oxidation of 1-benzyl-4,9-dihydro-3H-beta-carbolines.

-

Conditions : Light irradiation, inert atmosphere.

-

Product : β-Carboline-based analogues (e.g., fascaplysin derivatives) .

Catalytic and Condensation Reactions

3.1 Modified Mannich Reaction

-

Process : Reaction with benzaldehyde and nucleophiles (e.g., naphthol).

3.2 Aza-Friedel-Crafts Alkylation (Extended)

-

Process : Reaction with 6-hydroxyquinoline or 5-hydroxyisoquinoline.

Stability and Reactivity

Analytical Characterization

-

NMR Spectroscopy : Used to confirm structural integrity and purity .

-

Mass Spectrometry (MS) : Identifies intermediates and final products (e.g., HME-βC, HET-βC) .

-

HPLC-Fluorescence : Quantifies β-carbolines in reaction mixtures .

Research Findings

属性

分子式 |

C11H11ClN2O4 |

|---|---|

分子量 |

270.67 g/mol |

IUPAC 名称 |

4,9-dihydro-3H-pyrido[3,4-b]indole;perchloric acid |

InChI |

InChI=1S/C11H10N2.ClHO4/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;2-1(3,4)5/h1-4,7,13H,5-6H2;(H,2,3,4,5) |

InChI 键 |

JHMDOFLXOBNLRB-UHFFFAOYSA-N |

规范 SMILES |

C1CN=CC2=C1C3=CC=CC=C3N2.OCl(=O)(=O)=O |

溶解度 |

>40.6 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。